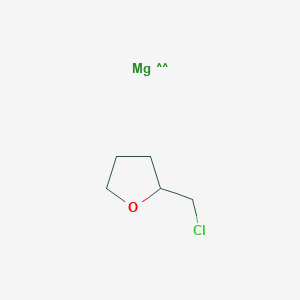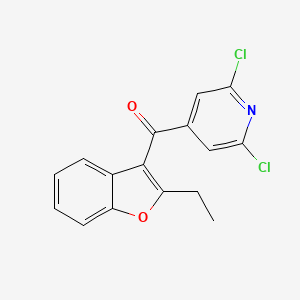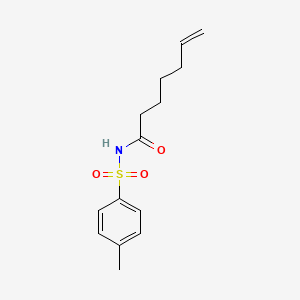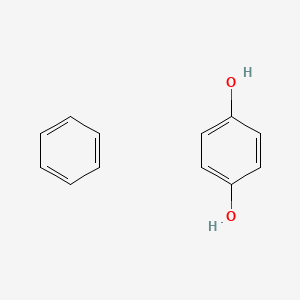
Benzene;benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that belongs to the class of phenols. It is characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is a white granular solid and is widely used in various industrial and scientific applications .
Synthetic Routes and Reaction Conditions:
Dialkylation of Benzene: The most widely used synthetic route involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene.
Reduction of Benzoquinone: Another method involves the reduction of benzoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods:
- The industrial production of this compound primarily follows the dialkylation route due to its efficiency and cost-effectiveness .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: 1,4-benzoquinone.
Reduction: this compound.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene;benzene-1,4-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzene;benzene-1,4-diol involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is particularly useful in its role as an antioxidant, where it helps to neutralize free radicals. In dermatology, it inhibits the enzyme tyrosinase, which is involved in the production of melanin, leading to its skin-lightening effects .
Comparaison Avec Des Composés Similaires
1,2-Dihydroxybenzene (Catechol): An isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): An isomer with hydroxyl groups in the meta position.
Comparison:
Propriétés
Numéro CAS |
840523-94-6 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
benzene;benzene-1,4-diol |
InChI |
InChI=1S/C6H6O2.C6H6/c7-5-1-2-6(8)4-3-5;1-2-4-6-5-3-1/h1-4,7-8H;1-6H |
Clé InChI |
DBIJGSXWEMYQHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C1=CC(=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
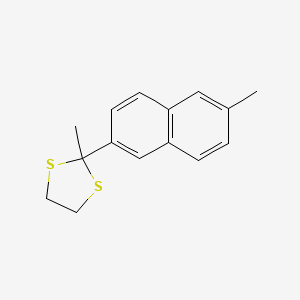
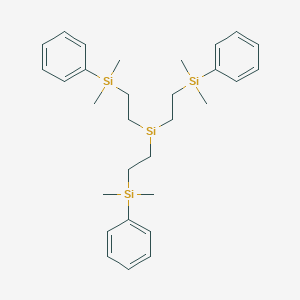
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
![[3-(Cyclopentyloxy)phenyl]methanol](/img/structure/B12524172.png)
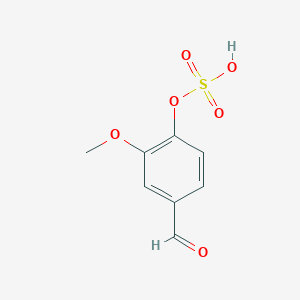
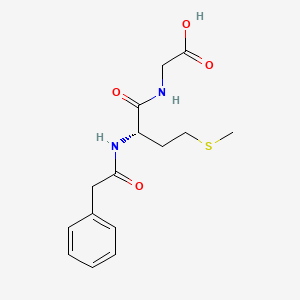
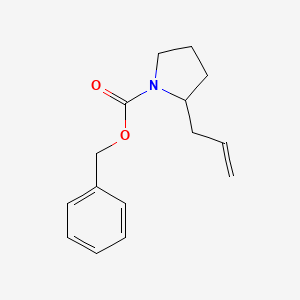
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
methanone](/img/structure/B12524230.png)
